molecular formula C17H20N2O2 B3072394 N-(3-Aminophenyl)-4-butoxybenzamide CAS No. 1016730-46-3

N-(3-Aminophenyl)-4-butoxybenzamide

Cat. No.: B3072394
CAS No.: 1016730-46-3
M. Wt: 284.35 g/mol
InChI Key: QQGNGWYCCWXSDK-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-butoxybenzamide (CAS: 1016730-46-3) is a benzamide derivative with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol. It features a butoxy group at the para position of the benzamide ring and a 3-aminophenyl substituent on the amide nitrogen (Figure 1). This compound is primarily utilized as a chemical synthesis intermediate for pharmaceutical or biochemical research, with strict handling protocols to avoid skin contact and environmental contamination .

Properties

IUPAC Name

N-(3-aminophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGNGWYCCWXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-4-butoxybenzamide typically involves the reaction of 3-aminophenylamine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The butoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Alkyl halides (e.g., methyl iodide) can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-Nitrophenyl)-4-butoxybenzamide.

    Reduction: Regeneration of this compound from its nitro derivative.

    Substitution: Formation of N-(3-Aminophenyl)-4-methoxybenzamide when the butoxy group is replaced with a methoxy group.

Scientific Research Applications

N-(3-Aminophenyl)-4-butoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the butoxybenzamide moiety can interact with hydrophobic pockets in the target protein, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between N-(3-Aminophenyl)-4-butoxybenzamide and analogous benzamide/aryl amine derivatives:

Compound Name Substituents on Benzamide/Amine Core Key Functional Groups CAS/References
This compound 4-butoxybenzamide + 3-aminophenyl Butoxy, primary amine 1016730-46-3
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 4-methoxybenzamido + 4-bromophenyl Methoxy, bromo, secondary amide N/A
N-(3-Aminopyridin-4-yl)benzamide Pyridin-4-yl ring + 3-amino group Pyridine ring, primary amine 918550-20-6
N-(3-Amino-4-methoxyphenyl)acetamide Acetamide + 4-methoxy-3-aminophenyl Acetamide, methoxy 6375-47-9
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-chloro-2-methylphenyl + 4-methoxy Chloro, methyl, methoxy 63969-05-1

Key Observations :

  • Butoxy vs.
  • Aromatic vs. Heterocyclic Amines: Unlike pyridine-containing analogs (e.g., ), the 3-aminophenyl group provides a purely aromatic scaffold, which may influence electronic interactions in binding assays.
  • Halogen vs. Alkyl Substituents : Halogenated derivatives (e.g., bromo in , chloro in ) introduce steric and electronic effects distinct from alkyl or alkoxy chains.

Critical Differences :

  • The target compound avoids olefinic side chains seen in , simplifying synthesis but limiting conformational flexibility.
  • Use of bromo or iodo intermediates in contrasts with the direct benzamide formation in .

Functional Group Impact :

  • The butoxy group may enhance metabolic stability compared to shorter-chain alkoxy groups.
  • Chloro/methyl substituents in could improve target selectivity via steric hindrance.

Biological Activity

N-(3-Aminophenyl)-4-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound features an amino group and a butoxy substituent on a benzamide framework. These functional groups contribute to its solubility and biological activity. The compound can be represented by the following chemical structure:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to enzymes or receptors.
  • Lipophilicity : The butoxy group increases the compound's lipophilicity, facilitating cellular membrane penetration.
  • Modulation of Enzymatic Activity : The benzamide core can influence enzyme function, potentially leading to alterations in cellular processes such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anticancer Potential : Benzamide derivatives have been studied for their anticancer properties, suggesting that this compound may also possess therapeutic applications in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-Aminophenyl)benzamideLacks butoxy groupLimited solubility
N-(4-Aminophenyl)-4-butoxybenzamideAmino group at para positionDifferent reactivity
N-(3-Aminophenyl)-4-methoxybenzamideMethoxy instead of butoxyPotential antioxidant effects

Case Studies and Research Findings

  • Antioxidant Activity : A study highlighted that related benzamide derivatives exhibit significant antioxidant activity by scavenging free radicals. This suggests potential applications in preventing diseases linked to oxidative stress .
  • Anticancer Studies : Research on similar compounds has indicated their effectiveness against various cancer cell lines, providing a basis for further investigation into the anticancer properties of this compound .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes have revealed its potential to inhibit key metabolic pathways, which may be leveraged for therapeutic benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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